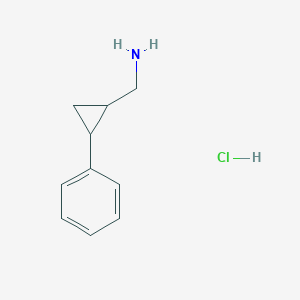
N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide” is a chemical compound with the molecular formula C15H16F2N2O . It is a potent, orally available, and highly selective PARP-1 inhibitor used for cancer therapy .
Synthesis Analysis
The synthesis of indolizine derivatives, such as “this compound”, can be achieved through various methods. These methods can be categorized into four distinct categories: cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl ring attached to an indolizine ring via a nitrogen atom. The cyclohexyl ring carries two fluorine atoms, and the indolizine ring carries a carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indolizine derivatives are complex and involve multiple steps. These steps include efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .科学的研究の応用
Synthesis Techniques
- Research on derivatives of indolizine-2-carboxamide, such as the 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, has led to the development of novel synthesis techniques. These derivatives are obtained via a one-pot domino reaction, showcasing the versatility of indolizine compounds in synthetic chemistry (Ziyaadini et al., 2011).
Colorimetric Applications
- Indolizine compounds have been utilized in colorimetric methods, such as the determination of nonsteroidal anti-inflammatory drugs. This involves a reaction that produces a vivid color change, indicating potential applications in diagnostic and analytical techniques (Abdel-Hay et al., 1990).
Photophysical Experiments
- Some indolizine-3-carboxamides exhibit high fluorescence absorption and emission intensity. This suggests their potential application in photophysical experiments and as materials in optoelectronic devices (Song et al., 2021).
Antituberculosis Agents
- Indolizine derivatives have been identified as a promising class of antituberculosis agents. Their structure-activity relationship studies highlight the role of indolizine compounds in developing new therapeutics (Kondreddi et al., 2013).
Antimicrobial and Antituberculosis Activity
- Research on 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives demonstrates their significant in vitro antimicrobial and antituberculosis activities, highlighting the medical significance of indolizine compounds (Mahanthesha et al., 2022).
Enzyme Inhibition
- N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, structurally similar to indolizine carboxamides, have been studied for their potential as enzyme inhibitors. This research could lead to applications in disease treatment and drug development (Krátký et al., 2020).
Antibacterial Activities
- Derivatives of indole-3-carbaldehyde semicarbazone, closely related to indolizine carboxamides, have shown notable antibacterial activities, providing a basis for further exploration of indolizine compounds in antimicrobial applications (Carrasco et al., 2020).
作用機序
“N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide” acts as a potent inhibitor of the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in the signaling and repair of DNA . By inhibiting PARP-1, this compound can potentially mitigate toxicities arising from cross-inhibition of PARP-2 .
将来の方向性
The future directions in the research of indolizine derivatives like “N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide” could involve the development of novel synthetic approaches, exploration of their potential biological activities, and their applications as organic fluorescent molecules for biological and material applications .
特性
IUPAC Name |
N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O/c16-15(17)6-4-12(5-7-15)18-14(20)11-9-13-3-1-2-8-19(13)10-11/h1-3,8-10,12H,4-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNHMPWGVLIBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


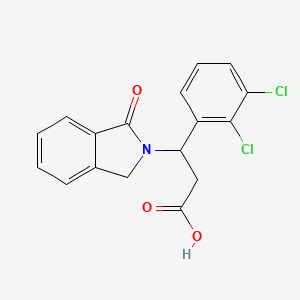
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2646827.png)
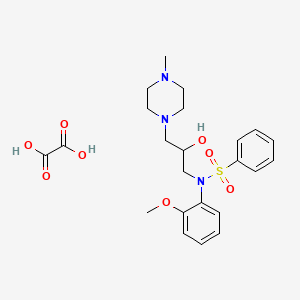
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2646831.png)
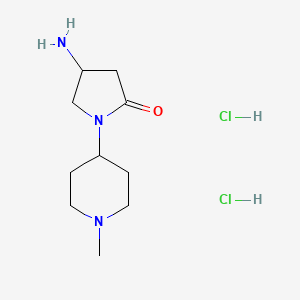
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2646834.png)

![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)
![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)
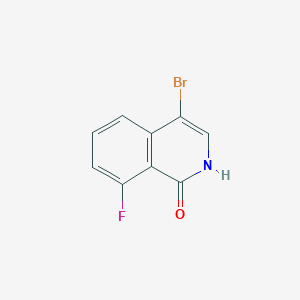

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646844.png)
